molecular formula C12H17NO B3043159 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one CAS No. 75749-00-7

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

Cat. No.: B3043159
CAS No.: 75749-00-7
M. Wt: 191.27 g/mol
InChI Key: FYUWCKNIGYMKSX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one is an organic compound with the molecular formula C12H17NO It is characterized by a pyridine ring attached to a pentanone chain with two methyl groups at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one typically involves the reaction of 3-pyridylacetonitrile with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by cyclization and subsequent reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4,4-Dimethyl-1-(3-pyridyl)pentanoic acid.

    Reduction: Formation of 4,4-Dimethyl-1-(3-pyridyl)pentanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-(4-pyridyl)pentan-3-one
  • 4,4-Dimethyl-1-(2-pyridyl)pentan-3-one
  • 4,4-Dimethyl-1-(3-pyridyl)butan-3-one

Uniqueness

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4,4-dimethyl-1-pyridin-3-ylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWCKNIGYMKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

154.2 g (0.814 mol) of 4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one were dissolved in 750 ml of tetrahydrofuran and the solution was stirred with about 20 g of Raney nickel. The solution was filtered, a further 20 g of Raney nickel were added and hydrogenation was carried out under the usual pressure and at room temperature until, according to the thin layer chromatogram, no further starting material was present. The Raney nickel was filtered off from the solution, the filtrate was concentrated and the residue was distilled. 119.8 g (78% of theory) Of 4,4-dimethyl-1-pyridin-3-yl-pentan-3-one of boiling point 123°-130° C./2.3 mm Hg were obtained. ##STR118##
Name
4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one
Quantity
154.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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